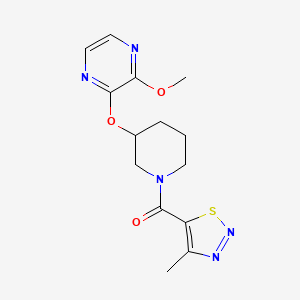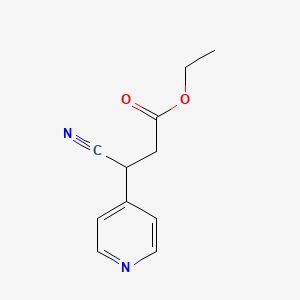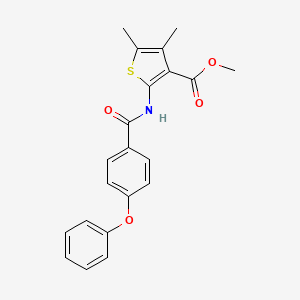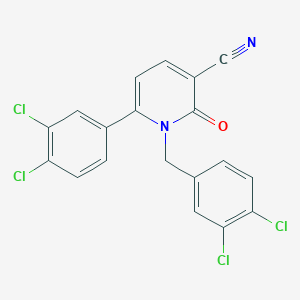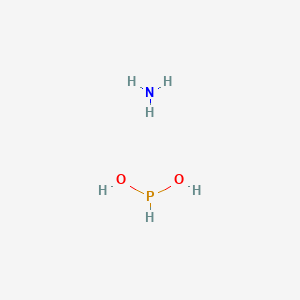
AMMONIUM HYPOPHOSPHITE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
AMMONIUM HYPOPHOSPHITE can be synthesized through the reaction of phosphorous acid (H3PO3) with ammonia (NH3). The reaction typically occurs in an aqueous solution and can be represented by the following equation:
H3PO3+3NH3→(NH4)3PO3
Industrial Production Methods
Industrial production of phosphonous acid, ammonia salt involves the controlled reaction of phosphorous acid with ammonia gas in a reactor. The reaction is carried out under specific temperature and pressure conditions to ensure complete conversion and high yield. The resulting product is then purified and crystallized to obtain the desired compound.
化学反应分析
Types of Reactions
AMMONIUM HYPOPHOSPHITE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid (H3PO4).
Reduction: It can be reduced to form phosphine (PH3).
Substitution: It can undergo substitution reactions with halides to form corresponding phosphonous acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like chlorine (Cl2) or bromine (Br2) are used under controlled conditions.
Major Products Formed
Oxidation: Phosphoric acid (H3PO4)
Reduction: Phosphine (PH3)
Substitution: Various phosphonous acid derivatives
科学研究应用
AMMONIUM HYPOPHOSPHITE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways and as a nutrient source for certain microorganisms.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of flame retardants, corrosion inhibitors, and as a stabilizer in polymer manufacturing.
作用机制
The mechanism of action of phosphonous acid, ammonia salt involves its interaction with various molecular targets and pathways. In biological systems, it can act as a source of phosphorus, which is essential for cellular functions. It can also participate in redox reactions, influencing oxidative stress and cellular metabolism.
相似化合物的比较
Similar Compounds
- Phosphorous acid (H3PO3)
- Phosphoric acid (H3PO4)
- Hypophosphorous acid (H3PO2)
Comparison and Uniqueness
AMMONIUM HYPOPHOSPHITE is unique due to its specific combination of ammonia and phosphonous acid, which imparts distinct chemical properties. Unlike phosphoric acid, it has a lower oxidation state of phosphorus, making it more reactive in certain chemical reactions. Compared to hypophosphorous acid, it has different solubility and stability characteristics, making it suitable for specific industrial applications.
属性
CAS 编号 |
7803-65-8 |
|---|---|
分子式 |
H4NO2P |
分子量 |
81.011 g/mol |
IUPAC 名称 |
azane;phosphonous acid |
InChI |
InChI=1S/H3N.HO2P/c;1-3-2/h1H3;(H,1,2) |
InChI 键 |
AKYKNEHYFVLCTH-UHFFFAOYSA-N |
SMILES |
N.OPO |
规范 SMILES |
[NH4+].[O-]P=O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-(3-methylphenyl)thiourea](/img/structure/B2736519.png)
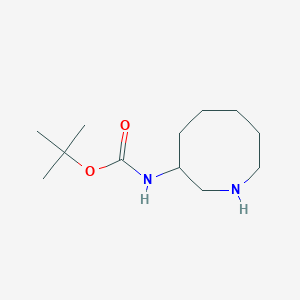
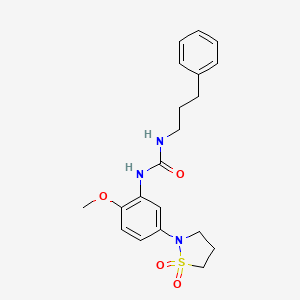
![Trimethyl[4-[(trimethylsilyl)oxy]-1-butynyl]silane](/img/structure/B2736524.png)
![3-Cyclopropyl-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2736525.png)
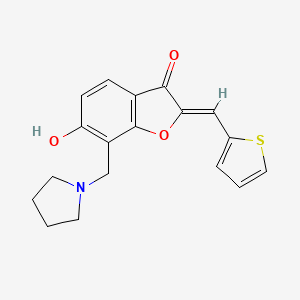
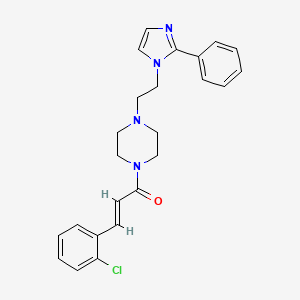
![N-(3-methoxypropyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2736529.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide](/img/structure/B2736530.png)
